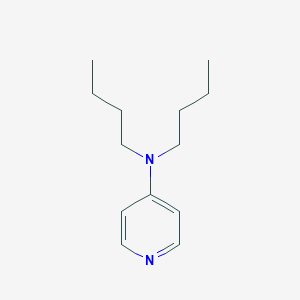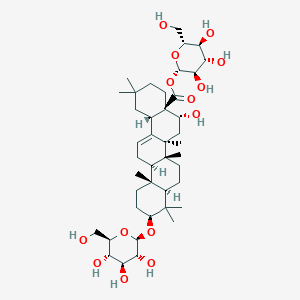
Eclalbasaponin I
Vue d'ensemble
Description
Eclalbasaponin I is a chemical compound that can be found in the plant Eclipta prostrata . It has been shown to have an inhibitory effect on the mitochondrial membrane potential and to induce autophagy and apoptosis in cancer cells .
Synthesis Analysis
Eclalbasaponin I is a natural compound that can be isolated from the plant Eclipta prostrata . It has been shown to have antitumor activity, inhibiting the proliferation of hepatoma cell smmc-7721 .Molecular Structure Analysis
The molecular formula of Eclalbasaponin I is C42H68O14 . It belongs to the class of compounds known as triterpene saponins .Chemical Reactions Analysis
Eclalbasaponin I has been shown to have an inhibitory effect on the mitochondrial membrane potential . It induces autophagy and apoptosis in cancer cells .Physical And Chemical Properties Analysis
Eclalbasaponin I is a solid substance with a molecular weight of 796.98 . It is off-white to light yellow in color .Applications De Recherche Scientifique
Down-Regulation of Apoptosis Induction
EcI has been shown to down-regulate apoptosis induction . This is particularly significant in the context of oxidative stress, where apoptosis or programmed cell death can be triggered by reactive oxygen species (ROS) .
Reduction of ROS Generation
EcI has been found to reduce the generation of ROS induced by H2O2 in SH-SY5Y cells . ROS are chemically reactive molecules that contain oxygen, and their overproduction can lead to oxidative stress and cellular damage .
Enhancement of Antioxidant Enzyme Activities
EcI has been shown to increase the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxides (GSH-Px) . These enzymes play a crucial role in protecting the cell from oxidative damage .
Reduction of Malondialdehyde (MDA) Levels
EcI has been found to reduce the levels of MDA . MDA is a marker of oxidative stress and lipid peroxidation, and its reduction indicates an improvement in the antioxidant defense system .
Activation of the Nrf2/HO-1 Pathway
EcI has been shown to activate the nuclear factor E2-related factor (Nrf2)/heme oxygenase 1 (HO-1) pathway . This pathway plays a key role in combating oxidative stress .
Promotion of Autophagy
Interestingly, EcI has been found to promote autophagy . Autophagy is a cellular process that helps maintain cellular homeostasis by removing damaged organelles and proteins . The protective effect of EcI was remarkably reversed by autophagy inhibitors, suggesting that autophagy contributes to the protective effect of EcI .
Safety And Hazards
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O14/c1-37(2)14-15-42(36(52)56-35-33(51)31(49)29(47)23(19-44)54-35)21(16-37)20-8-9-25-39(5)12-11-27(55-34-32(50)30(48)28(46)22(18-43)53-34)38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45/h8,21-35,43-51H,9-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMRZIYTCZLEAV-VVJIWJAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316627 | |
| Record name | Eclalbasaponin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
797.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eclalbasaponin I | |
CAS RN |
158511-59-2 | |
| Record name | Eclalbasaponin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158511-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eclalbasaponin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism of action of Eclalbasaponin I in protecting against oxidative stress-induced neural cell death?
A1: Eclalbasaponin I has been shown to activate the p38-mitogen-activated protein kinase (p38) and the extracellular regulated protein kinase (ERK) pathways in human neuroblastoma SH-SY5Y cells []. This activation leads to the induction of autophagy and mitophagy, processes that remove damaged mitochondria and reduce oxidative stress [, ]. Inhibition of either p38 or ERK reversed the neuroprotective effects of Eclalbasaponin I, suggesting their essential role in its mechanism of action [].
Q2: What are the structural characteristics of Eclalbasaponin I?
A2: Eclalbasaponin I is an oleanane-type glycoside, meaning it is a saponin with an oleanane triterpenoid core structure attached to sugar moieties []. While its exact molecular formula and weight are not provided in the abstracts, the studies utilize techniques like NMR and MS to elucidate its structure [, , ]. The 13C NMR data for Eclalbasaponin I was first reported in a study on its isolation from Eclipta prostrata [].
Q3: From which plant sources can Eclalbasaponin I be isolated?
A3: Eclalbasaponin I has been isolated from the following plants:
- Eclipta prostrata: This plant is a rich source of Eclalbasaponin I and is traditionally used in various medicinal systems [, , ].
- Aralia elata (Miq.) Seem.: This plant, also known as Japanese angelica tree, has also been identified as a source of Eclalbasaponin I [, ].
Q4: What is the role of Eclalbasaponin I in mediating the anti-inflammatory effects of Eclipta prostrata?
A4: Echinocystic acid, another triterpenoid found in Eclipta prostrata alongside Eclalbasaponin I, has been shown to possess anti-inflammatory properties []. It inhibits the production of nitric oxide and pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide-stimulated RAW 264.7 macrophages []. This inhibition occurs through the suppression of NF-κB signaling pathway activation []. While the specific anti-inflammatory activity of Eclalbasaponin I isn't directly described in the provided abstracts, its presence in Eclipta prostrata alongside echinocystic acid suggests a potential contributing role.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




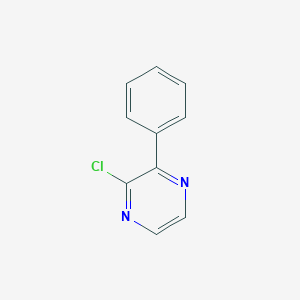

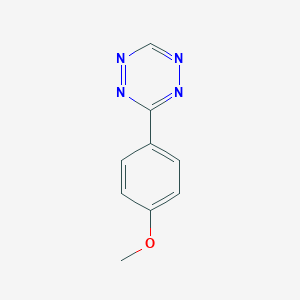
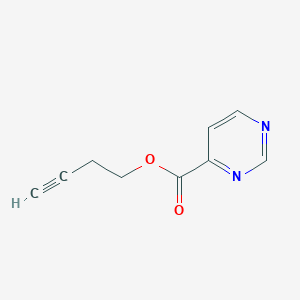
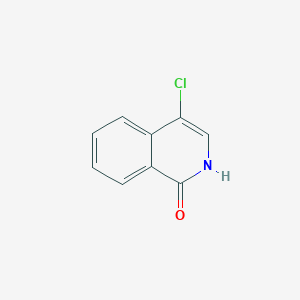
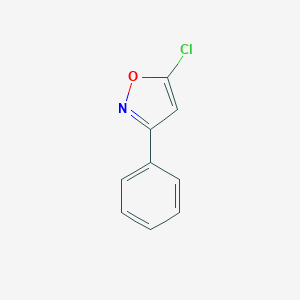
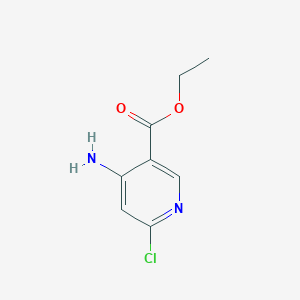
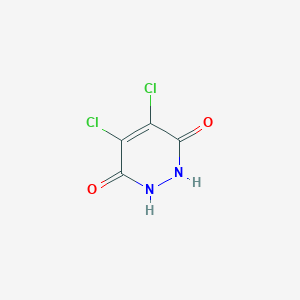
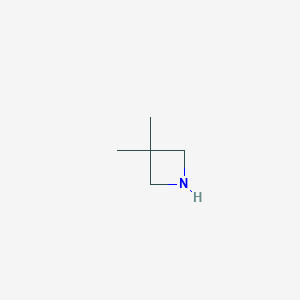
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B189358.png)
